![molecular formula C12H9BrN2O B14872722 8-Bromo-2-(furan-2-yl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B14872722.png)
8-Bromo-2-(furan-2-yl)-6-methylimidazo[1,2-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-2-(furan-2-yl)-6-methylimidazo[1,2-a]pyridine is a heterocyclic compound that features a unique structure combining a furan ring, an imidazo[1,2-a]pyridine core, and a bromine substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-2-(furan-2-yl)-6-methylimidazo[1,2-a]pyridine typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of a methyl group using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions in carbon tetrachloride (CCl4). This intermediate can then undergo further reactions to introduce the furan and imidazo[1,2-a]pyridine moieties .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and alternative solvents to enhance reaction efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-2-(furan-2-yl)-6-methylimidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: The furan and imidazo[1,2-a]pyridine rings can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can replace the bromine atom in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
8-Bromo-2-(furan-2-yl)-6-methylimidazo[1,2-a]pyridine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its unique structure and reactivity.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 8-Bromo-2-(furan-2-yl)-6-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets in cells. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
2-(Furan-2-yl)-6-methylimidazo[1,2-a]pyridine: Lacks the bromine substituent, which may affect its reactivity and biological activity.
8-Chloro-2-(furan-2-yl)-6-methylimidazo[1,2-a]pyridine: Similar structure with a chlorine atom instead of bromine, potentially leading to different chemical and biological properties.
Uniqueness
8-Bromo-2-(furan-2-yl)-6-methylimidazo[1,2-a]pyridine is unique due to the presence of the bromine atom, which can participate in specific reactions and interactions that other similar compounds cannot. This uniqueness makes it a valuable compound for developing new drugs and materials .
Properties
Molecular Formula |
C12H9BrN2O |
|---|---|
Molecular Weight |
277.12 g/mol |
IUPAC Name |
8-bromo-2-(furan-2-yl)-6-methylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C12H9BrN2O/c1-8-5-9(13)12-14-10(7-15(12)6-8)11-3-2-4-16-11/h2-7H,1H3 |
InChI Key |
KOKQLFCHVYKCST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C=C(N=C2C(=C1)Br)C3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




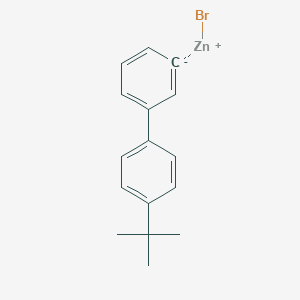
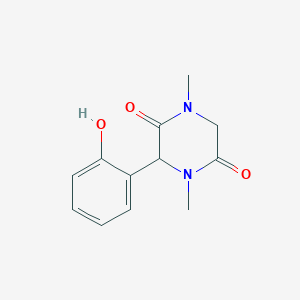
![2-acetyl-3-amino-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one](/img/structure/B14872671.png)


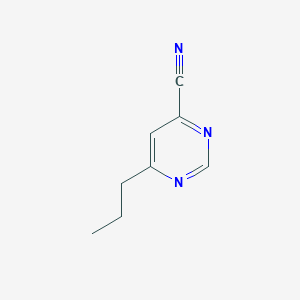

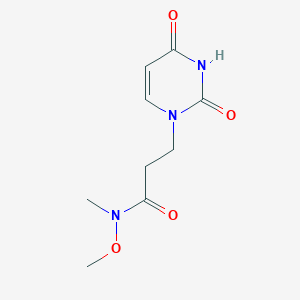
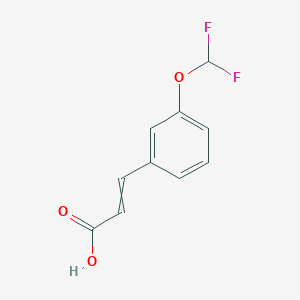
![(1S,5S,13R)-9,19-dimethoxy-18-methyl-5,13-diphenyl-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2,8,10,15(20),16,18-hexaene-17,21-diol](/img/structure/B14872708.png)
![[3-(3-Fluoro-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14872710.png)

